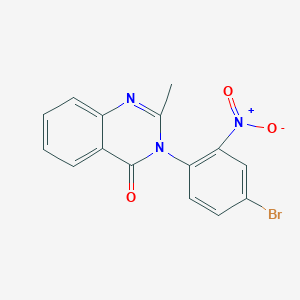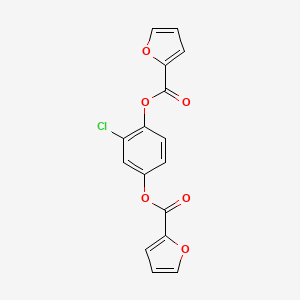![molecular formula C19H17N5O5 B11121265 methyl [(3Z)-2-oxo-3-(2-{[(pyridin-3-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11121265.png)
methyl [(3Z)-2-oxo-3-(2-{[(pyridin-3-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound with a unique structure that includes an indole core, a pyridine ring, and various functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyridine-containing amide, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives and pyridine-containing molecules, such as:
Indole-3-acetic acid: A plant hormone with a similar indole core.
Pyridine-3-carboxamide: A compound with a pyridine ring and amide functionality.
Uniqueness
METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is unique due to its combination of an indole core, a pyridine ring, and multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H17N5O5 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
methyl 2-[2-hydroxy-3-[[2-(pyridine-3-carbonylamino)acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C19H17N5O5/c1-29-16(26)11-24-14-7-3-2-6-13(14)17(19(24)28)23-22-15(25)10-21-18(27)12-5-4-8-20-9-12/h2-9,28H,10-11H2,1H3,(H,21,27) |
Clé InChI |
AITAOQZKAZZAGF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


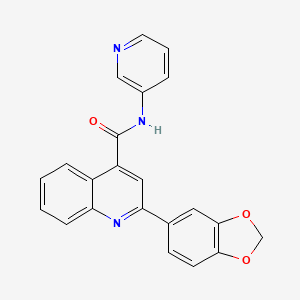
![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121195.png)
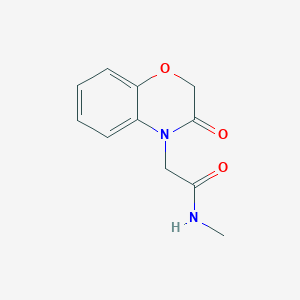
![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11121210.png)
![2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11121216.png)
![1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121218.png)

![(5Z)-5-[(2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121229.png)
)carboxamide](/img/structure/B11121237.png)
![4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B11121245.png)
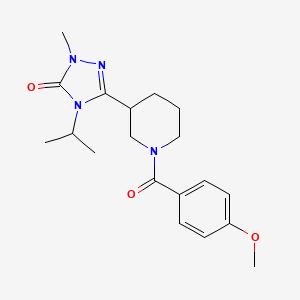
![N-(4-ethoxyphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B11121253.png)
